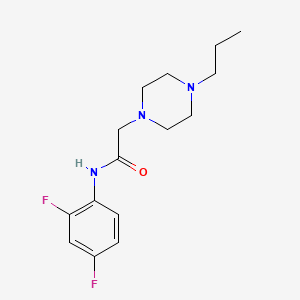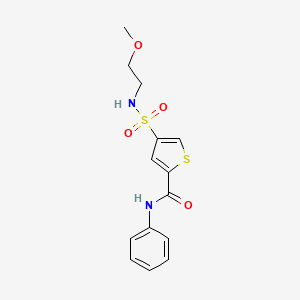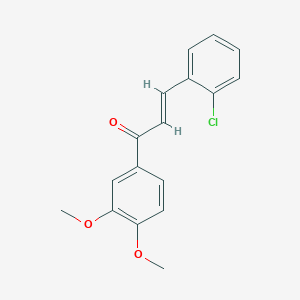![molecular formula C22H24N2O3 B5281892 N-{1-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B5281892.png)
N-{1-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylvinyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylvinyl}benzamide is a complex organic compound known for its unique chemical structure and properties. This compound features a morpholine ring, a phenyl group, and a benzamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylvinyl}benzamide typically involves multiple steps, starting with the preparation of the morpholine derivative. The morpholine ring is synthesized through the dehydration of diethanolamine with concentrated sulfuric acid . This intermediate is then reacted with appropriate reagents to introduce the phenylvinyl and benzamide groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylvinyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions. The reactions are typically conducted under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{1-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylvinyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N-{1-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylvinyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine derivatives and benzamide analogs, such as:
Morpholine: A simpler analog with a similar ring structure.
Benzamide: A basic analog with a benzamide moiety.
Uniqueness
N-{1-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylvinyl}benzamide is unique due to its combination of a morpholine ring, phenylvinyl group, and benzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[(E)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-16-14-24(15-17(2)27-16)22(26)20(13-18-9-5-3-6-10-18)23-21(25)19-11-7-4-8-12-19/h3-13,16-17H,14-15H2,1-2H3,(H,23,25)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDRTBPNUKWENE-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5281817.png)
![7-(3-furoyl)-N-[(5-methylisoxazol-3-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5281824.png)
![2-{[5-(2-METHYLFURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE](/img/structure/B5281829.png)

![N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5281840.png)
![N-[4-(2-phenylvinyl)phenyl]-2-(1H-1,2,3-triazol-5-ylthio)acetamide](/img/structure/B5281867.png)
![1-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-1-oxopentan-2-one](/img/structure/B5281868.png)

![4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5281879.png)
![3-methyl-4-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B5281886.png)
![3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one](/img/structure/B5281894.png)
![[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(tetrazolo[1,5-a]pyridin-6-yl)methanone](/img/structure/B5281907.png)
![N-(2,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B5281913.png)

